molecular formula C13H17N3 B1286103 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine CAS No. 956804-32-3

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine

Cat. No.: B1286103
CAS No.: 956804-32-3
M. Wt: 215.29 g/mol
InChI Key: YVMJZSAGFCCLKI-UHFFFAOYSA-N
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Description

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Pyrazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine typically involves the formation of the pyrazole ring followed by the attachment of the phenyl and methylmethanamine groups. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable phenyl derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, some derivatives inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antitumoral activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-7-11(2)16(15-10)13-6-4-5-12(8-13)9-14-3/h4-8,14H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJZSAGFCCLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586302
Record name 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956804-32-3
Record name 1-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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